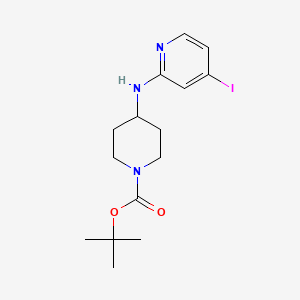

Tert-butyl 4-((4-iodopyridin-2-yl)amino)piperidine-1-carboxylate

Description

Tert-butyl 4-((4-iodopyridin-2-yl)amino)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group and a 4-iodopyridin-2-yl substituent.

Properties

IUPAC Name |

tert-butyl 4-[(4-iodopyridin-2-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22IN3O2/c1-15(2,3)21-14(20)19-8-5-12(6-9-19)18-13-10-11(16)4-7-17-13/h4,7,10,12H,5-6,8-9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIUAKUQXHQFMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001129362 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[(4-iodo-2-pyridinyl)amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001129362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704068-61-0 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[(4-iodo-2-pyridinyl)amino]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704068-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-[(4-iodo-2-pyridinyl)amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001129362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Protection of 4-Aminopiperidine

- Reagents: 4-Aminopiperidine, di-tert-butyl dicarbonate (BOC anhydride), pyridine.

- Procedure: 4-Aminopiperidine is reacted with di-tert-butyl dicarbonate in pyridine at 0–25 °C to afford tert-butyl 4-aminopiperidine-1-carboxylate.

- Notes: The reaction is typically stirred for 16 hours at room temperature with cooling during the initial addition to control exotherm.

- Yield: Approximately 91% yield has been reported.

- Workup: Extraction with dichloromethane (DCM), washing with water, drying over MgSO4, and solvent removal under reduced pressure.

- Characterization: ESI-MS shows a molecular ion peak at m/z 279 [M+H]+.

Step 2: Formation of the Amino Linkage via Copper-Catalyzed Coupling

- Reagents: tert-butyl 4-aminopiperidine-1-carboxylate, 4-iodopyridine derivative, copper(I) iodide, potassium phosphate, N,N-diethylsalicylamide, N,N-dimethylformamide (DMF).

- Conditions: The reaction mixture is heated at 90 °C under an inert atmosphere (argon) for 24 hours.

- Mechanism: Copper-catalyzed Ullmann-type coupling facilitates the formation of the C-N bond between the piperidine nitrogen and the iodopyridinyl group.

- Yield: Moderate yields around 38% have been observed.

- Workup: Removal of solvent under reduced pressure, extraction with ethyl acetate, drying over sodium sulfate, and purification by silica gel chromatography using heptane/ethyl acetate gradients.

Step 3: Alternative Palladium-Catalyzed Cross-Coupling

- Reagents: tert-butyl 4-aminopiperidine-1-carboxylate, 4-iodopyridine derivative, potassium tert-butoxide, tetrakis(triphenylphosphine)palladium(0), XPhos ligand, toluene.

- Conditions: The reaction is conducted at 100 °C for 16 hours under degassed conditions.

- Notes: This method uses palladium catalysis with bulky phosphine ligands to promote the amination.

- Yield: Lower yields (~2%) have been reported for this route, indicating less efficiency compared to copper catalysis.

Reaction Conditions and Yields Summary Table

| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-Aminopiperidine, BOC anhydride, pyridine | Pyridine | 0–25 °C | 16 h | 91 | Cooling during addition, extraction with DCM |

| 2 | tert-butyl 4-aminopiperidine-1-carboxylate, CuI, K3PO4, N,N-diethylsalicylamide | DMF | 90 °C | 24 h | 38 | Ullmann coupling, inert atmosphere |

| 3 | tert-butyl 4-aminopiperidine-1-carboxylate, Pd(PPh3)4, XPhos, KOtBu | Toluene | 100 °C | 16 h | 2 | Pd-catalyzed amination, degassed conditions |

Analytical Data Supporting Preparation

- NMR Spectroscopy: 13C NMR data for intermediates show characteristic peaks for carbamate carbonyl (~154–155 ppm), aromatic carbons, and tert-butyl groups around 79–80 ppm.

- Mass Spectrometry: ESI-MS confirms molecular weights consistent with the expected protected intermediates and final product.

- Purification: Silica gel chromatography with gradients of heptane and ethyl acetate is effective for isolating pure products.

- Solubility: The compound is very soluble in common organic solvents, facilitating purification and handling.

Research Findings and Optimization Notes

- The copper-catalyzed Ullmann-type coupling is preferred due to its higher yield and operational simplicity compared to palladium-catalyzed methods.

- Reaction temperature and time are critical; prolonged heating at 90 °C for 24 hours ensures better conversion.

- Use of N,N-diethylsalicylamide as a ligand enhances copper catalyst activity.

- Protective group strategies (BOC protection) are essential to prevent side reactions on the piperidine nitrogen.

- The choice of base (potassium phosphate or potassium tert-butoxide) significantly affects the reaction outcome and yield.

- Purification by silica gel chromatography is necessary to remove side products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((4-iodopyridin-2-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodopyridine moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: The piperidine ring can engage in coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemical Properties and Structure

The compound can be described by the following chemical properties:

- Molecular Formula : C16H22N2O2I

- Molecular Weight : Approximately 396.27 g/mol

- IUPAC Name : Tert-butyl 4-((4-iodopyridin-2-yl)amino)piperidine-1-carboxylate

The presence of the iodopyridine moiety enhances its reactivity and potential for further chemical modifications, making it a valuable building block in organic synthesis.

Medicinal Chemistry

This compound is primarily explored for its role in drug discovery and development. Its structural features allow it to interact with biological targets effectively, particularly in the context of:

- Targeted Therapy : The compound's ability to form stable interactions with specific proteins makes it suitable for designing targeted therapies, especially in oncology.

- PROTAC Development : It serves as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) technology, which is used to induce selective degradation of target proteins. The incorporation of rigid linkers can optimize the three-dimensional orientation necessary for effective ternary complex formation .

Chemical Biology

The compound's unique structure allows it to be utilized in various biochemical assays and studies, particularly those focused on:

- Protein-Ligand Interactions : It can be employed to study the binding affinities and kinetics of protein-ligand interactions, essential for understanding drug mechanisms.

- Bioconjugation : Its functional groups can facilitate bioconjugation processes, allowing researchers to attach other biomolecules or labels for tracking and analysis .

Study 1: PROTAC Optimization

A study published in Nature highlighted the use of this compound as a linker in the development of PROTACs targeting specific oncogenic proteins. The research demonstrated that modifying the linker length and flexibility significantly affected the degradation efficiency of target proteins, showcasing the compound's role in optimizing drug-like properties .

Study 2: Targeting Androgen Receptors

In another investigation, researchers explored the compound's potential in targeting androgen receptors for prostate cancer treatment. The findings indicated that compounds incorporating this structure exhibited enhanced binding affinity and selectivity towards androgen receptors, suggesting its utility in developing more effective therapeutic agents against hormone-driven cancers .

Mechanism of Action

The mechanism of action of tert-butyl 4-((4-iodopyridin-2-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The iodopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity. The tert-butyl group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the piperidine ring and the aromatic/heteroaromatic groups. Key comparisons include:

Table 1: Structural and Functional Comparisons

Electronic and Steric Effects

- Iodine vs. Smaller Halogens (Cl, F): The iodine atom in the target compound introduces significant steric bulk and polarizability, favoring interactions with hydrophobic pockets or halogen-bonding motifs in proteins. In contrast, fluorine (as in and ) enhances electronegativity and metabolic stability, while chlorine () balances size and reactivity .

- Aromatic vs. Heteroaromatic Groups: The iodopyridine moiety (aromatic N-heterocycle) offers distinct electronic properties compared to benzodiazol-1-yl () or thiazole derivatives ().

Biological Activity

Tert-butyl 4-((4-iodopyridin-2-yl)amino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly in the context of targeted therapies and protein degradation mechanisms. This article explores its biological activity, synthesis, and potential applications, supported by diverse sources and research findings.

Chemical Structure:

- Molecular Formula: C15H22N2O2I

- Molecular Weight: 364.25 g/mol

- CAS Number: 22293217

The compound features a piperidine ring substituted with a tert-butyl group and an iodopyridine moiety, which may enhance its interaction with biological targets.

This compound is primarily investigated for its role in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules that induce targeted protein degradation by recruiting E3 ubiquitin ligases to specific proteins, leading to their ubiquitination and subsequent proteasomal degradation. The incorporation of rigid linkers like this compound can influence the spatial orientation and efficacy of the PROTACs, optimizing their drug-like properties and enhancing target specificity .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, studies have shown that derivatives can inhibit cancer cell proliferation by targeting critical signaling pathways involved in tumor growth . The iodopyridine substitution is believed to enhance the compound's binding affinity to specific receptors or enzymes implicated in cancer progression.

Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit various kinases involved in cellular signaling pathways. For example, selective inhibitors derived from similar structures have shown effectiveness against kinases like AAK1 and GAK, which play roles in viral infections and cancer proliferation .

Case Studies

Case Study 1: Targeting Cancer Cells

A study evaluating the efficacy of a PROTAC utilizing this compound as a linker reported significant reductions in tumor growth in xenograft models. The study highlighted the compound's ability to selectively degrade oncogenic proteins without affecting normal cellular functions .

Case Study 2: Viral Infections

Another research project explored the use of this compound in developing antiviral therapies against Dengue virus by targeting host kinases. Results indicated that compounds with similar structural features could effectively reduce viral replication by modulating host cell signaling pathways .

Research Findings

Q & A

What are the common synthetic routes for synthesizing tert-butyl 4-((4-iodopyridin-2-yl)amino)piperidine-1-carboxylate, and what critical reaction conditions must be controlled?

Category : Basic

Answer :

The synthesis typically involves coupling a 4-iodopyridin-2-amine derivative with a tert-butyl piperidine carboxylate scaffold. Key steps include:

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the piperidine amine during coupling .

- Oxidation Reactions : For example, OXONE-mediated oxidation of methylthio groups to sulfones in intermediate steps .

- Coupling Conditions : Optimize temperature (e.g., 0–25°C), solvent (e.g., dichloromethane or DMF), and catalysts (e.g., Pd for cross-coupling) to minimize side reactions.

Critical parameters include pH control, inert atmosphere (N₂/Ar), and stoichiometric ratios to prevent over-iodination or Boc-group cleavage .

Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?

Category : Basic

Answer :

Orthogonal methods are essential:

- GC-MS : For volatility assessment and fragmentation pattern analysis (e.g., base peaks at m/z 57, 83, 93) .

- HPLC-TOF : Exact mass measurement (theoretical: 276.1838 Da; observed Δppm: -1.34) ensures molecular formula confirmation .

- FTIR-ATR : Identifies functional groups (e.g., carbonyl stretch ~1700 cm⁻¹ for Boc groups) .

- GC-IR : Resolves stereochemical ambiguities via condensed-phase IR .

What storage conditions are optimal to maintain the compound’s stability over time?

Category : Basic

Answer :

- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the Boc group .

- Light Sensitivity : Protect from UV exposure due to the iodopyridinyl moiety’s photoreactivity .

- Incompatible Materials : Avoid strong oxidizers (e.g., peroxides) to prevent decomposition .

How can researchers resolve discrepancies in reported physicochemical properties, such as solubility or stability?

Category : Advanced

Answer :

Contradictions in data (e.g., missing decomposition temperatures in vs. stability claims in ) require:

- Replication Studies : Reproduce experiments under controlled conditions (e.g., TGA/DSC for thermal stability).

- Advanced Solubility Profiling : Use shake-flask methods with HPLC quantification in varied solvents (polar aprotic vs. aqueous).

- Cross-Validation : Compare with structurally analogous compounds (e.g., tert-butyl 4-(4-isopropylanilino)piperidine derivatives ) to infer trends.

What strategies are effective in characterizing stereochemical configuration and conformational dynamics?

Category : Advanced

Answer :

- Chiral HPLC : Resolve enantiomers using amylose-based columns and polar mobile phases.

- NMR NOE Experiments : Detect spatial proximity of protons (e.g., piperidine ring vs. pyridinyl groups) .

- Computational Modeling : DFT calculations (e.g., Gaussian software) to predict stable conformers and compare with experimental IR/Raman data .

How can the reactivity of the iodopyridinyl group be leveraged in cross-coupling reactions for functionalization?

Category : Advanced

Answer :

The C-I bond facilitates:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄, aryl boronic acids, and base (e.g., K₂CO₃) in THF/water .

- Sonogashira Reactions : Introduce alkynes via CuI/Pd catalysis under inert conditions .

- Mechanistic Control : Monitor reaction progress via TLC/MS to prevent over-functionalization or dehalogenation.

What in silico methods are suitable for predicting pharmacokinetic properties and target interactions?

Category : Advanced

Answer :

- Molecular Docking (AutoDock Vina) : Screen against kinase or GPCR targets using the iodopyridinyl group as a halogen-bond donor .

- ADMET Prediction (SwissADME) : Assess logP (lipophilicity), BBB permeability, and CYP450 inhibition risks .

- MD Simulations (GROMACS) : Model binding stability with biological targets over 100-ns trajectories.

How should researchers design structure-activity relationship (SAR) studies using this compound?

Category : Advanced

Answer :

- Core Modifications : Synthesize analogs (e.g., replace iodine with Br/Cl or vary piperidine substituents) .

- Bioactivity Assays : Test against kinase panels (e.g., EGFR, BTK) to correlate substituent effects with IC₅₀ shifts .

- Data Correlation : Use QSAR models to link electronic parameters (Hammett σ) with activity trends.

What methodologies identify and quantify degradation products under accelerated stability testing?

Category : Advanced

Answer :

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light .

- LC-MS/MS : Detect hydrolyzed products (e.g., piperidine amines after Boc cleavage) with MRM transitions .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life from degradation rates.

How can hazardous byproducts be minimized during synthesis?

Category : Advanced

Answer :

- Quenching Protocols : Neutralize reactive intermediates (e.g., excess iodinating agents) with Na₂S₂O₃ .

- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) .

- Waste Segregation : Separate halogenated byproducts for professional disposal to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.